beta-Apooxytetracycline

Overview

Description

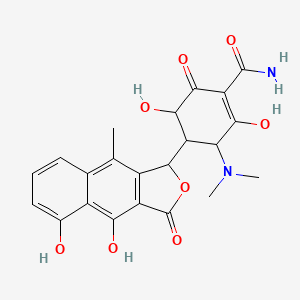

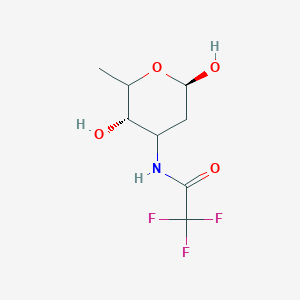

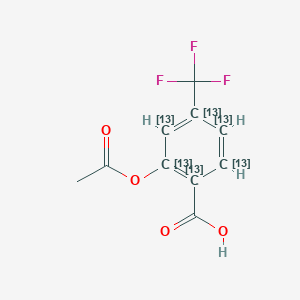

Beta-Apooxytetracycline (β-AOTC) is a semi-synthetic tetracycline antibiotic that is used in laboratory experiments and research studies. It is a derivative of the natural tetracycline antibiotic, oxytetracycline, and is composed of a beta-hydroxyethyl group attached to the 7-amino group of the parent compound. β-AOTC is used in a variety of applications in the laboratory, including as a selection marker in genetic engineering, as a reagent in affinity chromatography, and as a fluorescent marker for imaging. It has been used to study the effects of antibiotics on bacteria, as well as to study the effects of antibiotics on mammalian cells.

Scientific Research Applications

Environmental Science and Pollution Research

Specific Scientific Field

Environmental Science and Pollution Research

Application Summary

Alpha-apo-Oxytetracycline is used in the degradation of oxytetracycline (OTC), a broad-spectrum antibiotic that resists biodegradation and poses a risk to the ecosystem .

Methods of Application

This study investigated the degradation of OTC by heat-activated peroxydisulfate (PDS) and peroxymonosulfate (PMS) processes . Response surface methodology (RSM) was used to evaluate the effect of process parameters, namely initial pH, oxidant concentration, temperature, and reaction time on the OTC removal efficiency .

Results or Outcomes

The optimum process parameters for the heat-activated PDS process were pH 8.9, PDS concentration 3.9 mM, temperature 72.9°C, and reaction time 26.5 min . The predicted OTC removal efficiencies for the PDS and PMS processes were 89.7% and 84.0%, respectively .

Antibiotic Activity

Specific Scientific Field

Pharmaceuticals and Biotechnology

Application Summary

Alpha-Apo-oxytetracycline and beta-Apo-oxytetracycline are degradation products of oxytetracycline and display antibiotic activity . They can inhibit the growth of aerobic sludge bacteria, Pseudomonas, Agrobacterium, Moraxella, Bacillus, as well as tetracycline-resistant strains of E. coli .

Methods of Application

These compounds can be used as secondary standards in pharmaceutical applications . They can also be used in research for studying their effects on various bacteria .

Results or Outcomes

The compounds have shown to be effective in inhibiting the growth of various bacteria, including tetracycline-resistant strains of E. coli .

Pharmaceutical Secondary Standard

Specific Scientific Field

Pharmaceutical Industry

Application Summary

Alpha-apo-Oxytetracycline and beta-Apooxytetracycline can be used as secondary standards in pharmaceutical applications . They are suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

Methods of Application

These compounds can be used in laboratory assays for the inhibition of the growth of various bacteria . They can also be used in research for studying their effects on various bacteria .

Results or Outcomes

Antibacterial Activity

Specific Scientific Field

Microbiology

Application Summary

Tetracyclines, including alpha-apo-Oxytetracycline and beta-Apooxytetracycline, were discovered in the 1940s and exhibited activity against a wide range of microorganisms including gram-positive and gram-negative bacteria, chlamydiae, mycoplasmas, rickettsiae, and protozoan parasites .

properties

IUPAC Name |

4-(4,5-dihydroxy-9-methyl-3-oxo-1H-benzo[f][2]benzofuran-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohexene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKMHDAKULCOKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40940158 | |

| Record name | 4-(4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-ene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-apo-Oxytetracycline | |

CAS RN |

2869-27-4, 18695-01-7 | |

| Record name | 4-(1,3-Dihydro-4,5-dihydroxy-9-methyl-3-oxonaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxo-1-cyclohexene-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2869-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-ene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)

![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)

![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)

![[(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141168.png)

![2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141169.png)